1-Cyclopropyl-1-(4-pyridyl)methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

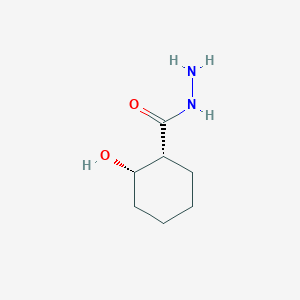

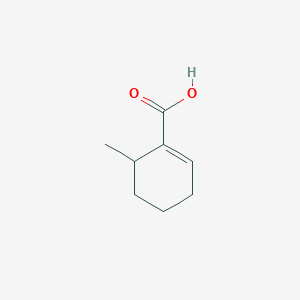

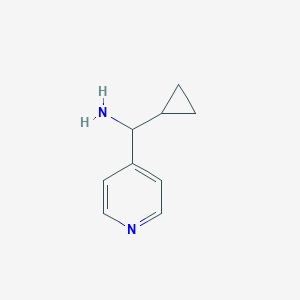

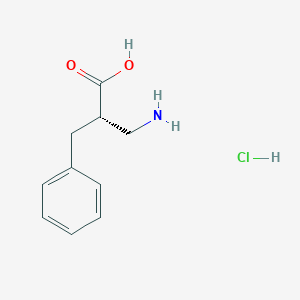

1-Cyclopropyl-1-(4-pyridyl)methylamine, also known as CPMA, is a heterocyclic amine with a pyridine ring and a cyclopropyl group attached to a methylamine group. It has a molecular formula of C9H12N2 and a molecular weight of 148.21 .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1-(4-pyridyl)methylamine consists of a cyclopropyl group (a three-membered carbon ring) attached to a methylamine group, which is further attached to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Physical And Chemical Properties Analysis

1-Cyclopropyl-1-(4-pyridyl)methylamine has a predicted boiling point of 272.0±15.0 °C and a predicted density of 1.147±0.06 g/cm3 . It also has a predicted pKa value of 8.05±0.50 .科学的研究の応用

Synthesis and Chemical Transformations

1-Cyclopropyl-1-(4-pyridyl)methylamine serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its utility is highlighted in the synthesis of 1,4-dihydropyridines (1,4-DHPs) and related heterocycles through iodine-mediated annulation reactions of N-cyclopropyl enamines. This process facilitates the creation of 1,4-DHP derivatives and their subsequent transformation into pyridine and bicyclic frameworks, underscoring the compound's role in generating pharmacologically relevant structures (Wei et al., 2021).

Furthermore, the cyclopropylamine moiety is instrumental in cycloaddition reactions, as demonstrated in the synthesis of novel paracyclophanylpyrroles through formal [3π + 3π]cycloaddition, revealing its significance in constructing pyrrole derivatives with potential application in material science and pharmaceutical research (Aly, 2007).

Catalysis and Mechanistic Studies

1-Cyclopropyl-1-(4-pyridyl)methylamine and its derivatives are pivotal in catalysis, particularly in cyclopropanation reactions. The compound's structure facilitates the development of catalytic systems for the efficient synthesis of cyclopropane-containing molecules, a key structural motif in many biologically active compounds. Research involving chiral and achiral ruthenium complexes showcases the application of cyclopropylamine derivatives in cyclopropanation of styrene, illustrating the compound's role in asymmetric synthesis and its potential for creating novel therapeutic agents (Bianchini et al., 2000).

Metabolic Engineering and Bioorthogonal Chemistry

In the realm of metabolic engineering, cyclopropylamine derivatives have emerged as valuable tools for bioorthogonal chemistry, enabling the labeling and visualization of biomolecules in living systems. The introduction of cyclopropene-modified hexosamine derivatives for metabolic glycoengineering exemplifies this application, with these derivatives undergoing bioorthogonal ligation reactions for cell-surface labeling. This approach offers insights into cellular processes and the development of novel diagnostics and therapeutics (Hassenrück & Wittmann, 2019).

Biocatalysis and Enzyme Mechanism Elucidation

The study of enzyme mechanisms, particularly those involving cytochrome P450, benefits from the use of cyclopropylamine derivatives as mechanistic probes. These compounds aid in understanding the enzymatic oxidation processes, offering a glimpse into the intricate biochemistry of enzyme-catalyzed transformations and their implications for drug metabolism and the development of enzyme inhibitors (Cerny & Hanzlik, 2006).

Safety And Hazards

1-Cyclopropyl-1-(4-pyridyl)methylamine is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

cyclopropyl(pyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNXRRXXFSTRFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-(4-pyridyl)methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)